

Preclinical Pharmacology of DNL-201: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

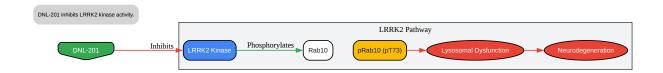
**DNL-201** is a first-in-class, central nervous system (CNS)-penetrant, and selective small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Developed by Denali Therapeutics, this investigational therapy has been evaluated for the treatment of Parkinson's disease, targeting the kinase activity of LRRK2, which is a key genetic risk factor for the disease.[1][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of **DNL-201**, detailing its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.

### **Mechanism of Action**

**DNL-201** is an ATP-competitive inhibitor of LRRK2.[1][2][3][6] Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity. This hyperactivity is thought to disrupt lysosomal function, contributing to the neurodegenerative processes in Parkinson's disease.[4][5][7] By inhibiting LRRK2 kinase activity, **DNL-201** aims to restore normal lysosomal function and potentially slow the progression of the disease.[4][7]

The primary biomarkers used to assess the target engagement and pharmacological activity of **DNL-201** in preclinical models are the phosphorylation levels of LRRK2 at serine-935 (pS935) and its direct substrate, Rab10, at threonine-73 (pT73).[1][2] A reduction in the phosphorylation of these markers serves as a direct indicator of LRRK2 inhibition.





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Caption: **DNL-201** inhibits LRRK2 kinase activity.

# In Vitro Potency and Selectivity

**DNL-201** demonstrates high potency and selectivity for LRRK2 in various in vitro assays.

Parameter	Value	Assay Type
Ki	0.7 nM	LRRK2 Kinase Assay
IC50	3 nM	LRRK2 Cellular Activity

Data sourced from publicly available information.[8]

# **Preclinical Efficacy**

The efficacy of **DNL-201** has been evaluated in a range of cellular and animal models, demonstrating its ability to inhibit LRRK2 kinase activity and restore lysosomal function.

### Cellular Models

In cell-based assays, **DNL-201** effectively suppressed LRRK2 activity in a dose-dependent manner.[4] These studies included cells isolated from patients carrying the common G2019S LRRK2 mutation.[4] Furthermore, treatment with **DNL-201** was shown to restore lysosomal structure and function in mouse and human cells where these processes were impaired due to LRRK2 mutations.[4] Specifically, **DNL-201** demonstrated improved lysosomal function in primary mouse astrocytes and fibroblasts from patients with Gaucher disease.[1][2]



### **Animal Models**

Preclinical studies in rodents and non-human primates have demonstrated the in vivo efficacy and brain penetration of **DNL-201**.

- Rats: Following administration, DNL-201 inhibited LRRK2 in a dose-dependent manner in both kidney and brain tissue.[4]
- Macaque Monkeys: Similar dose-dependent inhibition of LRRK2 was observed in macaque monkeys.[4] Chronic administration of DNL-201 at pharmacologically relevant doses did not lead to adverse findings.[1][2]
- Transgenic Mice: In BAC transgenic mice expressing human LRRK2 with the G2019S mutation, DNL-201 effectively inhibited the in vivo autophosphorylation of LRRK2 at Ser1292.[8]

These studies confirmed that **DNL-201** is orally bioavailable and penetrates the CNS.[5][8]

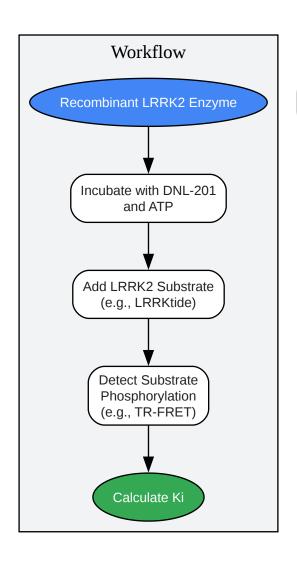
## **Experimental Protocols**

Detailed methodologies for the key experiments cited are outlined below.

# **LRRK2** Kinase Inhibition Assay

The biochemical potency of **DNL-201** was determined using a LRRK2 kinase assay.





LRRK2 Kinase Inhibition Assay Workflow.

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Caption: LRRK2 Kinase Inhibition Assay Workflow.

### Methodology:

- Recombinant LRRK2 enzyme is incubated with varying concentrations of **DNL-201**.
- The kinase reaction is initiated by the addition of ATP and a specific LRRK2 peptide substrate.
- Following incubation, the level of substrate phosphorylation is quantified, typically using a sensitive detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).



• The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve, and the inhibition constant (Ki) is calculated.

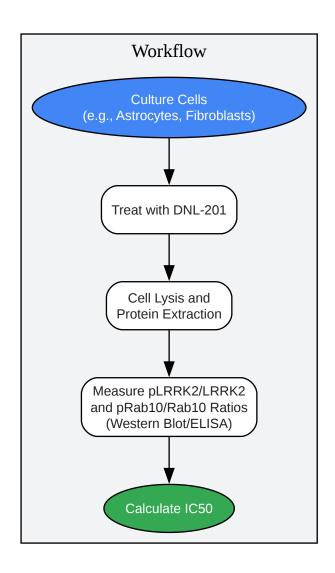
# **Cellular Target Engagement Assay**

To assess the ability of **DNL-201** to inhibit LRRK2 within a cellular context, target engagement assays are performed.

### Methodology:

- Cultured cells (e.g., primary mouse astrocytes or patient-derived fibroblasts) are treated with a range of DNL-201 concentrations.
- Following treatment, cells are lysed, and protein extracts are collected.
- The phosphorylation status of LRRK2 (pS935) and Rab10 (pT73) is measured using immunoassays, such as Western blotting or enzyme-linked immunosorbent assay (ELISA), with specific antibodies against the phosphorylated and total proteins.
- The IC50 value is determined by quantifying the reduction in the ratio of phosphorylated to total protein as a function of DNL-201 concentration.





Cellular Target Engagement Assay Workflow.

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Caption: Cellular Target Engagement Assay Workflow.

## **In Vivo Pharmacodynamic Studies**

Animal models are utilized to evaluate the in vivo target engagement and pharmacokinetics of **DNL-201**.

### Methodology:

• Animals (e.g., rats, macaques) are administered **DNL-201** orally.



- At various time points post-administration, blood and tissue samples (brain, kidney) are collected.
- DNL-201 concentrations in plasma and tissues are measured using analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) to determine its pharmacokinetic profile.
- Tissue lysates are analyzed for LRRK2 target engagement by measuring the levels of pS935 LRRK2 and pT73 Rab10, as described in the cellular assay.
- The relationship between DNL-201 exposure and target inhibition is established to inform dose selection for further studies.

### Conclusion

The preclinical data for **DNL-201** demonstrate that it is a potent and selective inhibitor of LRRK2 kinase activity. It effectively engages its target in both cellular and animal models, leading to the restoration of lysosomal function. These promising preclinical findings have provided a strong rationale for its evaluation in clinical trials for Parkinson's disease.[1][4] Although Denali Therapeutics ultimately decided to advance a second LRRK2 inhibitor, DNL151 (also known as BIIB122), into later-stage clinical trials due to its pharmacological properties allowing for more flexible dosing, the preclinical and early clinical evaluation of **DNL-201** has been instrumental in validating LRRK2 inhibition as a viable therapeutic strategy for Parkinson's disease.[4][5]

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